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Compound of Interest

Compound Name: TED-347

Cat. No.: B15544150

This guide provides an in-depth analysis of the structural and mechanistic basis of the
interaction between the small molecule inhibitor TED-347 and the TEA Domain (TEAD) family
of transcription factors. It is intended for researchers, scientists, and drug development
professionals working on the Hippo signaling pathway and related cancer therapeutics.

Introduction: The Hippo Pathway and TEAD as a
Therapeutic Target

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and
apoptosis.[1] Its dysregulation is implicated in the development and progression of various
cancers.[2][3] The downstream effectors of this pathway, Yes-associated protein (YAP) and its
paralog, the transcriptional co-activator with PDZ-binding motif (TAZ), are potent transcriptional
co-regulators.[3] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and
bind to the TEAD family of transcription factors, initiating a transcriptional program that drives
cell proliferation and inhibits apoptosis.[1][3] The formation of the YAP/TAZ-TEAD complex is a
pivotal event in oncogenesis, making its disruption a compelling strategy for cancer therapy.[3]

TED-347 has emerged as a potent, irreversible, and covalent inhibitor designed to disrupt this
critical protein-protein interaction (PPI).[1][4][5][6][7] It functions as an allosteric inhibitor,
targeting a conserved cysteine residue within a central pocket of TEAD proteins.[1][4][8]

Mechanism of Action of TED-347
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TED-347 acts as an irreversible, covalent, and allosteric inhibitor of the YAP-TEAD interaction.
[1][4] Its mechanism involves several key features:

» Covalent Bonding: TED-347 possesses a highly electrophilic chloromethyl ketone warhead.
[2][9][10] This group specifically and covalently bonds with the sulfur atom of the cysteine
residue Cys-367 (in TEADA4) located within the central lipid-binding pocket of TEAD.[1][4][6]
[11] This covalent modification is crucial for its irreversible inhibitory activity.[3]

« Allosteric Inhibition: The inhibitor does not bind directly to the YAP-TEAD interaction
interface. Instead, it occupies the central, hydrophobic pocket that normally binds palmitate,
a fatty acid modification essential for TEAD stability and activity.[3][8][12] By binding to this
allosteric site, TED-347 disrupts the YAP-TEAD interaction.[1][4]

« Irreversible and Time-Dependent Inhibition: The covalent nature of the interaction leads to
time-dependent inhibition of the TEAD-YAP1 complex formation.[5] TED-347 has a
maximum rate of inactivation corresponding to a half-life (t1/20) of 18.2 hours.[1][4][6][13]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of
TED-347 with the TEAD4-YAP1 complex.
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Parameter Value

Description Source

EC50 5.9 UM

The half-maximal

effective concentration

for inhibiting the | A6 3]
TEADA4-YAP1 protein-

protein interaction in a

cell-free assay.

Ki 10.3 uM

The inhibition constant

for the covalent

_ _ _ [1][4][6][11][13]
interaction with

TEADA4.

t1/20 18.2 hours

The half-life for the

maximal rate of TEAD

inactivation, indicating  [1][4][6][13]
the irreversible nature

of the binding.

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the Hippo signaling pathway, the formation of the oncogenic
YAP-TEAD complex, and the inhibitory action of TED-347.

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://www.cancer-research-network.com/2020/06/09/ted-347-is-an-irreversible-and-covalent-yap-tead-protein-protein-interaction-inhibitor/
https://www.medchemexpress.com/ted-347.html
https://www.selleckchem.com/products/ted-347.html
https://www.xcessbio.com/products/m28609
https://www.targetmol.com/compound/ted-347
https://www.medchemexpress.com/search.html?q=TED-347&ft=&fa=&fp=
https://www.medchemexpress.com/literature/ted-347-is-an-irreversible-and-covalent-yap-tead-protein-protein-interaction-inhibitor.html
https://www.cancer-research-network.com/2020/06/09/ted-347-is-an-irreversible-and-covalent-yap-tead-protein-protein-interaction-inhibitor/
https://www.medchemexpress.com/ted-347.html
https://www.xcessbio.com/products/m28609
https://www.medchemexpress.com/search.html?q=TED-347&ft=&fa=&fp=
https://www.medchemexpress.com/literature/ted-347-is-an-irreversible-and-covalent-yap-tead-protein-protein-interaction-inhibitor.html
https://www.cancer-research-network.com/2020/06/09/ted-347-is-an-irreversible-and-covalent-yap-tead-protein-protein-interaction-inhibitor/
https://www.medchemexpress.com/ted-347.html
https://www.xcessbio.com/products/m28609
https://www.medchemexpress.com/literature/ted-347-is-an-irreversible-and-covalent-yap-tead-protein-protein-interaction-inhibitor.html
https://www.benchchem.com/product/b15544150?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Hippo Pathway ON
(Tumor Suppressive)

Cytoplasm
Hippo Pathway OFF LATS1/2 p-YAP/TAZ
(Oncogenic) (Active Kinase) (Phosphorylated)
Phosphorylates Leads to

Nucleus

\ \

YAP/TAZ Cytoplasmic
Degradation

1
ICovalently Binds

| (Allosteric Site) el
I

A

A
TEAD ‘ YAP/TAZ

Y Y

TEAD (Inhibited) YAP-TEAD Complex

Activates
\4

Oncogenic Target Genes
(e.g., CTGF)

Y

Gene Transcription &
Cell Proliferation

Click to download full resolution via product page

Caption: Hippo pathway signaling and TED-347 inhibition mechanism.
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Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the research into the TED-
347-TEAD interaction.

This assay quantifies the ability of TED-347 to inhibit TEAD-mediated gene transcription in a
cellular context.

e Cell Culture and Transfection:

o Plate HEK-293 or glioblastoma (GBM43) cells at a density of 2.4 x 104 cells/well in a 96-
well plate.[5]

o After 24 hours, co-transfect cells with three plasmids:

1. Areporter plasmid containing a TEAD-responsive promoter (e.g., the CTGF promoter)
driving firefly luciferase expression (pGL3.1-CTGF).[5]

2. A control plasmid encoding Renilla luciferase for normalization (e.g., TK-Renilla).[5]
3. Expression vectors for full-length YAP1 and TEADA4 to ensure robust signal.[5]
e Compound Treatment:
o Allow 48 hours for plasmid expression.[5]

o Treat the transfected cells with varying concentrations of TED-347 (e.g., 0.5, 1.0, 5.0, 10
pUM) or DMSO as a vehicle control.[5]

e Lysis and Luminescence Measurement:

o After a 24-48 hour incubation with the compound, lyse the cells using a suitable lysis
buffer (e.g., Passive Lysis Buffer).[4]

o Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay
system on a luminometer.

» Data Analysis:
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o Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to
control for transfection efficiency and cell number.

o Calculate the percentage of inhibition relative to the DMSO-treated control and plot the
results to determine the IC50 value.

Co-IP is used to demonstrate that TED-347 disrupts the physical association between YAP and
TEAD proteins within the cell.

e Cell Culture and Transfection:

o Culture cells (e.g., HEK-293) and transfect them with plasmids encoding epitope-tagged
proteins, such as Myc-tagged TEAD4 and FLAG-tagged YAP1.[4][6]

e Compound Treatment:

o Following transfection, treat the cells with TED-347 (e.g., 5 uM) or DMSO for 48 hours.[4]
[6]

e Cell Lysis:

o Wash cells with cold PBS and lyse them in a non-denaturing IP lysis buffer containing
protease and phosphatase inhibitors.

o Centrifuge the lysate to pellet cell debris and collect the supernatant.
e Immunoprecipitation:

o Incubate the cleared lysate with an antibody against one of the tags (e.g., anti-FLAG
antibody) overnight at 4°C with gentle rotation.

o Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes
and incubate for an additional 2-4 hours.

e Washing and Elution:

o Pellet the beads and wash them several times with IP lysis buffer to remove non-specific
binders.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b15544150?utm_src=pdf-body
https://www.medchemexpress.com/ted-347.html
https://www.xcessbio.com/products/m28609
https://www.benchchem.com/product/b15544150?utm_src=pdf-body
https://www.medchemexpress.com/ted-347.html
https://www.xcessbio.com/products/m28609
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

o Western Blot Analysis:
o Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Probe the membrane with an antibody against the co-precipitated protein's tag (e.g., anti-
Myc antibody) to detect the presence of TEAD4 in the YAP1 immunoprecipitate. A
significant reduction in the co-precipitated protein in TED-347-treated samples indicates
disruption of the interaction.[4]

This assay assesses the functional consequence of inhibiting the YAP-TEAD interaction on
cancer cell survival.

o Cell Plating: Seed cancer cells, such as the patient-derived glioblastoma line GBM43, in 96-
well plates.[4][5]

o Compound Incubation: Treat cells with a range of TED-347 concentrations (e.g., 0.5-100 uM)
for 48 hours.[4][6]

 Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to the wells
according to the manufacturer's protocol.

o Data Acquisition: Measure luminescence or fluorescence using a plate reader.

e Analysis: Normalize the results to DMSO-treated control cells to determine the percentage of
cell viability and calculate the G150 (concentration for 50% growth inhibition). TED-347 has
been shown to inhibit GBM43 cell viability.[4][5][6]

Experimental and Logic Workflow

The following diagram outlines the logical workflow for characterizing a YAP-TEAD inhibitor like
TED-347, from initial biochemical validation to cellular and functional outcomes.
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Caption: Logical workflow for the characterization of TED-347.

Conclusion

TED-347 represents a significant advancement in the development of inhibitors targeting the
YAP-TEAD transcriptional complex. Its unique mechanism as a covalent, allosteric inhibitor that
targets the conserved cysteine in the TEAD palmitate-binding pocket provides a robust and
irreversible means of disrupting this oncogenic interaction. The structural and functional data
confirm that by occupying this central pocket, TED-347 effectively blocks TEAD transcriptional
activity, leading to reduced expression of target genes like CTGF and decreased viability in
cancer cells dependent on Hippo pathway dysregulation.[1][4][6] While co-crystal structures
have confirmed the binding site, they have not revealed major conformational changes,
suggesting a subtle allosteric mechanism.[2][9][10] The detailed experimental protocols
provided herein offer a framework for further investigation and development of next-generation
TEAD inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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